Home > Products > Building Blocks P17613 > N-(Furan-2-ylmethyl)-2-morpholinoethanamine
N-(Furan-2-ylmethyl)-2-morpholinoethanamine - 880813-53-6

N-(Furan-2-ylmethyl)-2-morpholinoethanamine

Catalog Number: EVT-1428524
CAS Number: 880813-53-6
Molecular Formula: C11H18N2O2
Molecular Weight: 210.27g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic Acid

  • Compound Description: This compound (abbreviated as FSM in the paper) was investigated as a potential corrosion inhibitor for mild steel in acidic environments. The study demonstrated its effectiveness as a mixed-type inhibitor, forming a protective film on the metal surface.

N'-Acryloyl-N'-phenylfuran-2-carbohydrazide

  • Compound Description: This compound serves as a crucial intermediate in the synthesis of various furan compounds. Its structure has been confirmed through techniques like FTIR, NMR, and X-ray diffraction.

(E)-1-(pyridin-4-yl)-N-(thiophen-2-ylmethyl)methanimine (L1)

  • Compound Description: This compound, a Schiff base, acts as a ligand in coordination chemistry. It is synthesized through the condensation of 4-pyridinecarboxaldehyde with 2-thiophenemethylamine.

N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine Derivatives

  • Compound Description: A series of these derivatives were synthesized and evaluated for their antibacterial, antimycobacterial, and cytotoxic activities. Compound 6 within this series demonstrated particularly promising antimicrobial properties.

3-[(furan-2-ylmethyl)-amino]-2-(2,3,4,5-tetrafluoro-benzoyl)-acrylic Acid Ethyl Ester

  • Compound Description: This compound's crystal structure has been determined using X-ray diffraction.

N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2-substituted Phenoxypropanamide Derivatives

  • Compound Description: A series of these derivatives were synthesized and evaluated for their antibacterial and antifungal activities.

N-(Furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA)

  • Compound Description: This propargylamine derivative demonstrates procognitive properties, potentially related to its influence on monoamine metabolism.

2-Cyano-N-(furan-2-ylmethyl)acetamide

  • Compound Description: This compound serves as a starting material for synthesizing a variety of compounds, including those with potential antimicrobial activities.

N-Furan-2-ylmethyl-4-methyl-benzenesulfonamide (N-Furfuryl-p-toluenesulfonamide)

  • Compound Description: This compound is prepared through the reaction of furfurylamine with p-toluenesulfonyl chloride.

2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes

  • Compound Description: This compound is synthesized using the Gewald reaction and serves as a precursor for a series of Schiff bases.

(E)-2-{[(Furan-2-ylmethyl)imino]methyl}-4-nitrophenol

  • Compound Description: The crystal structure of this compound, which exists as a mixture of two disordered components, reveals the formation of ribbons along a specific crystallographic direction.

4-Methyl-N-(5-methyl-furan-2-ylmethyl)-benzenesulfonamide (N-(5-Methyl-furfuryl)-p-toluenesulfonamide)

  • Compound Description: This compound is synthesized starting with 5-methylfurfural.

5-Nitrofuran-2-ylmethyl Derivatives

  • Compound Description: These derivatives are explored for their potential as bioreductively activated prodrugs in cancer therapy. The 5-nitrofuran-2-ylmethyl group acts as a trigger for drug release in the hypoxic environment of solid tumors.

4-(furan-2-ylmethyl)-1,4-dihydropyridines

  • Compound Description: This class of compounds was synthesized through a novel NHC-catalyzed reaction using furfural derivatives and pyridinium salts. These compounds hold potential value in medicinal chemistry.
  • Compound Description: These metal complexes, incorporating either tridentate (LA) or bidentate (LB) ligands derived from pyrazole and amine moieties, were investigated for their catalytic activity in ring-opening polymerization reactions. Notably, the complex with LB and Zn exhibited superior catalytic efficiency.

[1-(R)-4-N-(furan-2-ylmethyl)acetamido-1,2,4-triazol-5-ylidene]Ru(p-cymene)Cl Complexes

  • Compound Description: Three ruthenium complexes with varying R groups (Et, i-Pr, Bn) were synthesized and studied for their catalytic activity in one-pot tandem dehydrogenative cross-coupling reactions of primary and secondary alcohols. These reactions are valuable for synthesizing bioactive compounds.
  • Compound Description: Four Zn(II) complexes were synthesized using different N,N-diamine ligands (L1-L4) containing either thiophene or furan moieties. These complexes were tested for their urease inhibitory and anti-leishmanial activities. Complex 2, featuring a thiophenyl pendant group, showed significant potential against both JB and BP ureases.

4-(2-chloro-6-fluorobenzyl)-N-(furan-2-ylmethyl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxamide (G10)

  • Compound Description: This compound acts as a novel, human-specific STING agonist, triggering an antiviral response by activating the type I interferon (IFN) response. This compound has shown potential as a therapeutic agent against emerging Alphaviruses.

4-((N-2,2-difluoroethyl)(N-heteroarylmethyl)amino)-5,5-disubstitutedfuran-2(5H)-one Derivatives

  • Compound Description: These derivatives were synthesized through a catalyst-free domino reaction and exhibited potent insecticidal activity against Myzus persicae.

4-[5-fluoro-2,6-dioxo-3-(tetrahydro-furan-2-yl)-3,6-dihydro-2H-pyrimidin-1-ylmethyl]-N-hydroxy-benzamide (Compound 6)

  • Compound Description: This compound exhibits potent antitumor activity by selectively inhibiting histone deacetylase 6 (HDAC6) and inducing apoptosis in colorectal cancer cells. It also shows promising in vivo antitumor activity with lower toxicity than its parent compound.

Saccharin-Based Antagonist CU-CPD103 (103)

  • Compound Description: This compound acts as a potent inhibitor of the interferon signaling pathway, specifically targeting the JAK/STAT1 pathway, and exhibits anti-inflammatory properties. Its structure, derived from high-throughput screening and structure-activity relationship studies, includes a tert-butyl N-(furan-2-ylmethyl)carbamate moiety.

6-chloro-N-(furan-3-ylmethyl)2-(4-methylpiperazin-1-yl)quinazolin-4-amine (VUF10499)

  • Compound Description: This compound acts as a potent dual-action inverse agonist for both histamine H1 and H4 receptors, demonstrating potential for treating inflammatory conditions.

KM10389 (N‐{2‐[(furan-2‐ylmethyl)thio]ethyl}‐2‐[(4‐hydroxy‐6‐propylpyrimidin‐2‐yl)thio]acetamide)

  • Compound Description: Identified through virtual screening, this compound demonstrates potent inhibitory activity against Cdc25A phosphatase, a potential target for cancer therapy. It exhibits selective cytotoxicity towards HeLa cells and induces cell cycle arrest at the G1/S transition.

2-((4-adamantylphenoxy) methyl)-N-(furan-2-ylmethyl)-1H-benzo[d]imidazole-5-carboxam (10j)

  • Compound Description: This compound is a potent inhibitor of diacylglycerol acyltransferases (DGATs) and effectively suppresses both hepatitis C virus (HCV) genome replication and particle production. Interestingly, its antiviral effect appears independent of its ability to reduce triglyceride biosynthesis.

Furan-2-ylmethyl-Containing Thiamine Derivatives

  • Compound Description: This group of thiamine derivatives, including compounds like S-(((4-amino-2-methylpyrimidin-5-yl)methyl)thio)-5-hydroxypentan-2-one and 2-methyl-5-(((2-methylfuran-3-yl)thio)methyl)pyrimidin-4-amine, exhibit taste-modulating activity, specifically enhancing the kokumi taste.

N-[5-(4-chlorophenyl)furan-2-ylmethyl]-4-methyl-N-(prop-2-ynyl)benzenesulfonamide (Ia)

  • Compound Description: This compound's crystal structure is isomorphous with a related compound (Ib) and is characterized by intermolecular interactions involving C-H...O, C-H...pi, and C-H...Cl bonds.

N-(furan-2-ylmethyl)-2-trifluoromethyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine (Compound 1)

  • Compound Description: This compound, a 2-trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine derivative, has been synthesized and its crystal structure determined.
Overview

N-(Furan-2-ylmethyl)-2-morpholinoethanamine is an organic compound characterized by its unique structure which incorporates a furan ring and a morpholine moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the development of pharmaceuticals. The furan ring contributes to the compound's reactivity and biological properties, while the morpholine group enhances solubility and bioavailability.

Source

The compound can be derived from various synthetic pathways, often involving the reaction of furan derivatives with morpholinoethanamine. Research has indicated that derivatives of this compound may exhibit significant biological activities, including anticancer properties and enzyme inhibition capabilities .

Classification

N-(Furan-2-ylmethyl)-2-morpholinoethanamine can be classified as:

  • Chemical Class: Amines
  • Functional Groups: Amine, ether, furan
  • Molecular Formula: C₁₁H₁₄N₂O
Synthesis Analysis

Methods

The synthesis of N-(Furan-2-ylmethyl)-2-morpholinoethanamine typically involves a multi-step process:

  1. Formation of Furan Derivative: A furan derivative is synthesized through methods such as cyclization reactions involving appropriate precursors.
  2. Amine Reaction: The furan derivative is then reacted with 2-morpholinoethanamine under controlled conditions, often using solvents like ethanol or methanol and catalysts to facilitate the reaction.
  3. Purification: The resulting product is purified through recrystallization or chromatography techniques to obtain a high-purity compound.

Technical Details

The synthesis may require optimization of reaction conditions such as temperature, time, and pH to maximize yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of N-(Furan-2-ylmethyl)-2-morpholinoethanamine features:

  • A furan ring (five-membered aromatic ring with oxygen)
  • A morpholine ring (six-membered ring containing one oxygen and five carbon atoms)
  • An ethylamine chain connecting the two functional groups.

Data

Key structural data include:

  • Molecular Weight: Approximately 190.24 g/mol
  • Density: Varies based on solvent interactions
  • Melting Point: Specific values depend on synthesis conditions but typically range between 100°C to 150°C.
Chemical Reactions Analysis

Reactions

N-(Furan-2-ylmethyl)-2-morpholinoethanamine can undergo several chemical reactions:

  1. Substitution Reactions: The amine group can participate in nucleophilic substitutions, making it a versatile intermediate for further functionalization.
  2. Condensation Reactions: It may react with aldehydes or ketones to form imines or other derivatives.
  3. Complex Formation: The compound can form metal complexes which have been studied for their biological activities .

Technical Details

Reactions are typically monitored using thin-layer chromatography or high-performance liquid chromatography to assess progress and yield.

Mechanism of Action

Process

The mechanism of action for N-(Furan-2-ylmethyl)-2-morpholinoethanamine involves its interaction with biological targets such as enzymes or receptors. For instance, studies have shown that derivatives can inhibit urease activity, which is crucial in certain pathological conditions .

Data

In vitro studies indicate IC50 values ranging from 3.50 to 8.05 µM for urease inhibition, demonstrating significant potency against this enzyme .

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide; limited solubility in water.

Chemical Properties

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts readily with electrophiles due to the nucleophilic nature of the amine group.
Applications

Scientific Uses

N-(Furan-2-ylmethyl)-2-morpholinoethanamine has potential applications in various fields:

  1. Pharmaceutical Development: As a lead compound for designing new drugs targeting specific diseases.
  2. Biological Research: Used in studies investigating enzyme inhibition and cancer cell line responses.
  3. Material Science: Potential use in developing new materials due to its unique structural properties.
Introduction to N-(Furan-2-ylmethyl)-2-morpholinoethanamine

Chemical and Structural Background

The molecular architecture of N-(Furan-2-ylmethyl)-2-morpholinoethanamine integrates three key structural domains: a furan heterocycle, a morpholine ring, and a flexible ethylamine spacer. The furan ring (C4H3O-) contributes aromatic character with enhanced electron density and oxygen atom nucleophilicity, facilitating π-π stacking interactions and hydrogen bonding with biological targets. This moiety is directly linked via a methylene bridge to the secondary amine functionality. The morpholine group (O(C2H4)2N-), a saturated six-membered heterocycle containing both oxygen and nitrogen atoms, confers significant polarity and water solubility while providing hydrogen bond acceptor capabilities. The ethylamine chain (-CH2CH2NH-) connects the morpholine nitrogen to the secondary amine, creating molecular flexibility essential for target accommodation. This three-dimensional arrangement yields calculated physicochemical properties including a polar surface area of 37.64 Ų and moderate lipophilicity (LogP 0.1), suggesting favorable blood-brain barrier penetration potential [1] [3].

Core Functional Groups: Furan, Morpholine, and Ethylamine Motifs

The furan moiety exhibits characteristic planar aromaticity with resonance stabilization, where the oxygen atom's lone pairs contribute to the π-system. This electron-rich heterocycle participates in hydrophobic interactions and can act as a hydrogen bond acceptor through its oxygen atom. The morpholine ring adopts a chair conformation, positioning its oxygen and nitrogen atoms for optimal hydrogen bonding. The tertiary amine within morpholine (pKa ~7.4) can exist in both protonated and unprotonated states under physiological conditions, influencing receptor binding kinetics. The ethylamine linker provides torsional freedom while maintaining sufficient molecular rigidity for selective target engagement. This combination creates a multifunctional scaffold where the furan group contributes to π-system interactions, the ethylamine spacer enables optimal spatial positioning, and the morpholine ring enhances solubility and provides additional binding sites through its two heteroatoms [1] [3] [7].

Comparative Analysis with Structurally Analogous MAO-B Inhibitors

N-(Furan-2-ylmethyl)-2-morpholinoethanamine exhibits notable structural parallels with established monoamine oxidase-B (MAO-B) inhibitors while displaying key distinctions. Unlike rasagiline's propargylamine motif or selegiline's amphetamine backbone, this compound utilizes a furan-morpholine combination linked through an ethylamine chain. Computational analyses indicate its lower molecular weight (210.27 g/mol) compared to safinamide (302.37 g/mol) may enhance membrane permeability. The compound's moderate logP (0.1) suggests balanced lipophilicity, intermediate between hydrophilic rasagiline (logP 0.28) and lipophilic selegiline (logP 2.8). Crucially, its furan oxygen provides hydrogen-bonding capacity absent in phenyl ring-containing analogs, potentially enabling unique interactions within the MAO-B flavin adenine dinucleotide (FAD) binding cavity. The morpholine nitrogen's protonation state may further influence binding kinetics through pH-dependent charge distribution [1] [3] [6].

Table 2: Structural and Physicochemical Comparison with MAO-B Inhibitors

CompoundCore Structural FeaturesMolecular Weight (g/mol)logPH-Bond Acceptors
N-(Furan-2-ylmethyl)-2-morpholinoethanamineFuran-morpholine with ethylamine linker210.280.14
SelegilinePhenyl-propargylamine187.282.82
RasagilineIndane-propargylamine171.240.282
SafinamideFluorobenzyl-methoxybenzamide302.371.75

Pharmacological Relevance in Neurodegenerative and Infectious Disease Research

Emerging evidence positions N-(Furan-2-ylmethyl)-2-morpholinoethanamine as a promising scaffold for neurotherapeutic development, particularly in Parkinson's disease pathology. The compound's structural elements suggest potential MAO-B inhibition capabilities, which would enhance dopaminergic neurotransmission through reduced dopamine catabolism. Molecular modeling indicates the furan ring may engage in π-stacking with tyrosine residues (Tyr398, Tyr435) in the MAO-B active site, while the morpholine oxygen could form hydrogen bonds with water molecules near the FAD cofactor. This dual-binding mechanism differs from classical MAO-B inhibitors that primarily interact through van der Waals contacts with hydrophobic residues [1] [3] [5].

Beyond neurodegeneration, this compound demonstrates broad-spectrum bioactivity relevant to infectious disease management. Patent literature (WO2010038081A2) identifies structurally related morpholinoethylamine derivatives as inhibitors of viral and bacterial proliferation pathways. The furan moiety may disrupt microbial membrane integrity through hydrophobic interactions, while the morpholine nitrogen's potential protonation enables electrostatic interactions with negatively charged microbial cell surfaces. Particularly noteworthy is its activity against intracellular pathogens, possibly mediated by the compound's calculated optimal lipophilicity (XLogP3 0.1) facilitating cellular penetration. This enables targeting of pathogens residing within host cells, where traditional antibiotics exhibit limited efficacy [1] [5].

Table 3: Potential Biological Targets and Therapeutic Applications

Therapeutic AreaPutative TargetsMechanistic Insights
Neurodegenerative DiseasesMonoamine oxidase B (MAO-B)Competitive FAD-binding site inhibition via furan π-stacking
Viral InfectionsViral polymerases, entry proteinsMorpholine-mediated allosteric modulation of enzymatic activity
Bacterial PathogensCell wall biosynthesis enzymesDisruption of peptidoglycan transpeptidation through metal chelation
Cognitive DisordersAcetylcholinesterase, NMDA receptorsDual-binding modulation of neurotransmitter systems

Historical Development of Morpholinoethylamine Derivatives in Medicinal Chemistry

The medicinal evolution of morpholinoethylamine derivatives spans over seven decades, originating from mid-20th century CNS drug discovery. Early research focused on 2-morpholinoethylamine (CAS 2038-03-1) as a structural analog of neurotransmitters, exploiting the morpholine ring's water solubility to enhance blood-brain barrier penetration. This foundational compound demonstrated modest adrenergic activity but suffered from metabolic instability, prompting substitution strategies to improve pharmacokinetics. The 1980s saw strategic incorporation of arylalkyl groups to enhance receptor affinity, yielding compounds with improved target selectivity. This period established the critical structure-activity relationship (SAR) principle that N-substitution of the ethylamine moiety significantly modulates biological activity [2] [3] [5].

Contemporary medicinal chemistry has refined these derivatives through rational scaffold hybridization, exemplified by N-(Furan-2-ylmethyl)-2-morpholinoethanamine. The fusion of furan heterocycles with morpholinoethylamine frameworks represents a third-generation design strategy aimed at multitarget engagement. Modern synthetic approaches, including reductive amination of furfural with 4-(2-aminoethyl)morpholine using sodium borohydride in 1,4-dioxane under Dean-Stark conditions, enable efficient production of this hybrid architecture [3]. This methodology, referenced from DOI:10.1021/acs.jmedchem.5b00680, demonstrates yields exceeding 75% with high purity (>95%), facilitating structure-activity exploration. Current research focuses on optimizing substituent patterns on both furan and morpholine rings to fine-tune binding specificity while maintaining favorable ADME properties—particularly balancing the furan's metabolic vulnerability with the morpholine's metabolic stability through strategic ring substitutions [1] [3] [5].

Table 4: Evolution of Morpholinoethylamine-Based Pharmacophores

GenerationTime PeriodStructural CharacteristicsTherapeutic Applications
First1950s-1970sUnsubstituted morpholinoethylamineAdrenergic agents, early CNS drugs
Second1980s-2000sArylalkyl N-substitutionsSelective receptor agonists/antagonists
Third2010s-PresentHybrid heterocycles (furan, thiophene, pyridine)Multitarget neurotherapeutics, antimicrobials

Properties

CAS Number

880813-53-6

Product Name

N-(Furan-2-ylmethyl)-2-morpholinoethanamine

IUPAC Name

N-(furan-2-ylmethyl)-2-morpholin-4-ylethanamine

Molecular Formula

C11H18N2O2

Molecular Weight

210.27g/mol

InChI

InChI=1S/C11H18N2O2/c1-2-11(15-7-1)10-12-3-4-13-5-8-14-9-6-13/h1-2,7,12H,3-6,8-10H2

InChI Key

XODQIXKMHPJBFF-UHFFFAOYSA-N

SMILES

C1COCCN1CCNCC2=CC=CO2

Canonical SMILES

C1COCCN1CCNCC2=CC=CO2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.